1-Aminopiperidine-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC20435811
Molecular Formula: C6H13ClN2O2
Molecular Weight: 180.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13ClN2O2 |
|---|---|
| Molecular Weight | 180.63 g/mol |
| IUPAC Name | 1-aminopiperidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2O2.ClH/c7-8-3-1-2-5(4-8)6(9)10;/h5H,1-4,7H2,(H,9,10);1H |
| Standard InChI Key | BYUMWEBXCLCNDC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)N)C(=O)O.Cl |
Introduction
Chemical Structure and Stereochemical Considerations
The piperidine ring adopts a chair conformation, with substituents at positions 1 and 3 influencing its stereochemical and electronic properties. The amino group at position 1 contributes basicity (pKa ~10–11), while the carboxylic acid at position 3 introduces acidity (pKa ~2–3) . The hydrochloride salt enhances solubility in polar solvents, a feature critical for biological applications.
Key Structural Features:
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Molecular Formula: C₆H₁₁ClN₂O₂ (hydrochloride form).
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Molecular Weight: 182.62 g/mol (calculated from PubChem data for analogs ).
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Chirality: The stereocenter at position 3 determines enantiomeric purity, which is crucial for pharmacological activity.
Synthesis and Large-Scale Production
Industrial synthesis of piperidine derivatives often involves reductive amination or cyclization strategies. A patent (WO2007112368A1) details methods for producing gram-to-kilogram quantities of enantiomerically pure 3-aminopiperidine derivatives . While this patent focuses on (R)-3-aminopiperidine dihydrochloride, its protocols are adaptable to 1-aminopiperidine-3-carboxylic acid hydrochloride:
Key Synthetic Steps
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Reductive Amination:
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces intermediate lactams to amines. For example, (R)-3-aminopiperidin-2-one hydrochloride is reduced to (R)-3-aminopiperidine with 1.6 equivalents of LiAlH₄ at 58–60°C . -
Acidification:
The free base is treated with hydrochloric acid to form the hydrochloride salt, improving stability and solubility .
Table 1: Synthetic Conditions for Piperidine Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| LiAlH₄ Equivalents | 1.5–2.0 | Higher equivalents reduce side products |
| Temperature | 55–65°C | Elevated temps accelerate reduction |
| Solvent | THF | Enhances reagent solubility |
Physicochemical Properties
Data extrapolated from analogs like ethyl (3S)-1-aminopiperidine-3-carboxylate hydrochloride (CAS 1428331-30-9) suggest:
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Melting Point: ~200–220°C (decomposition).
Stability Considerations:
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The hydrochloride salt is hygroscopic, requiring desiccated storage.
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Degradation occurs via oxidation of the amine group or decarboxylation at high pH .
Applications in Drug Discovery
Piperidine derivatives are pivotal in designing dipeptidyl peptidase IV (DPP-4) inhibitors, such as sitagliptin. The 1-aminopiperidine-3-carboxylic acid scaffold mimics proline’s conformation, enabling competitive enzyme inhibition .
Table 2: Comparative Bioactivity of Piperidine Derivatives
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